1-Bromo-5,5-dimethylhexane

Description

BenchChem offers high-quality 1-Bromo-5,5-dimethylhexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5,5-dimethylhexane including the price, delivery time, and more detailed information at info@benchchem.com.

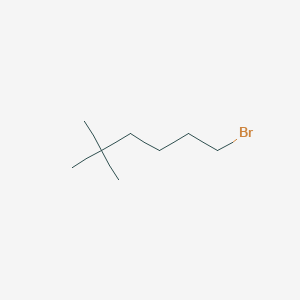

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5,5-dimethylhexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-8(2,3)6-4-5-7-9/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJRTJIUPXFNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634340 | |

| Record name | 1-Bromo-5,5-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15898-91-6 | |

| Record name | 1-Bromo-5,5-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-5,5-dimethylhexane chemical properties

An In-depth Technical Guide to 1-Bromo-5,5-dimethylhexane

This guide provides a comprehensive technical overview of 1-Bromo-5,5-dimethylhexane, a valuable alkyl halide intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, and reactivity, with a focus on its application as a synthetic building block.

Chemical and Physical Properties

1-Bromo-5,5-dimethylhexane, also known as neohexyl bromide, is a primary alkyl bromide. Its bulky tert-butyl group at the 5-position sterically hinders the molecule, influencing its reactivity in substitution and elimination reactions. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of 1-Bromo-5,5-dimethylhexane

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-bromo-5,5-dimethylhexane | [1][2] |

| CAS Number | 15898-91-6 | [1][3] |

| Molecular Formula | C₈H₁₇Br | [1][3] |

| Molecular Weight | 193.12 g/mol | [1][3] |

| Appearance | Colorless Liquid (Assumed) | [4] |

| LogP | 3.59770 | [5] |

| Polar Surface Area (PSA) | 0.00 Ų |[5] |

Synthesis

The most common and direct method for synthesizing 1-Bromo-5,5-dimethylhexane is through the nucleophilic substitution of the corresponding primary alcohol, 5,5-dimethylhexan-1-ol (B3050655). Reagents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) are effective for this transformation.[6][7][8] The use of PBr₃ is often preferred for primary and secondary alcohols as it minimizes the risk of carbocation rearrangements that can occur under harsh acidic conditions.[9][10]

Figure 1. Synthetic workflow for 1-Bromo-5,5-dimethylhexane from its alcohol precursor.

Experimental Protocol: Synthesis via HBr/H₂SO₄

This protocol is adapted from a general procedure for the synthesis of primary alkyl bromides from alcohols.[7][11][12]

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add 5,5-dimethylhexan-1-ol (1.0 eq). Cautiously add a 25% molar excess of 48% aqueous hydrobromic acid (HBr). While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (H₂SO₄) in an amount roughly equivalent to the alcohol.

-

Reaction: Heat the mixture to a gentle reflux for 4-6 hours to ensure the reaction goes to completion. The alkyl bromide is less dense than the aqueous layer and will form a separate phase.

-

Work-up: After cooling, transfer the mixture to a separatory funnel. Remove the lower aqueous layer.

-

Purification:

-

Wash the organic layer (the crude product) sequentially with water, cold concentrated H₂SO₄ (to remove unreacted alcohol and ethers), water again, and finally with a 10% sodium carbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.

-

Filter to remove the drying agent and purify the final product by distillation.

-

Reactivity and Synthetic Applications

As a primary alkyl halide, 1-Bromo-5,5-dimethylhexane is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[13] The carbon atom bonded to the bromine is electrophilic, making it a target for nucleophilic attack.[14] This reactivity allows for the introduction of the 5,5-dimethylhexyl group into various molecular scaffolds.

Grignard Reagent Formation

One of the most significant applications of alkyl halides is the formation of Grignard reagents (organomagnesium halides).[15][16] 1-Bromo-5,5-dimethylhexane reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form (5,5-dimethylhexyl)magnesium bromide. This Grignard reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds—a cornerstone of organic synthesis.[17]

Figure 2. Logical workflow for the formation and reaction of the Grignard reagent.

Experimental Protocol: Grignard Reaction with an Electrophile

This protocol outlines the formation of the Grignard reagent and its subsequent reaction with a ketone (e.g., acetone) to form a tertiary alcohol.[15][17]

-

Preparation: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (nitrogen or argon) to exclude moisture.

-

Initiation: Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a small crystal of iodine to help activate the magnesium surface.[16]

-

Grignard Formation: Prepare a solution of 1-Bromo-5,5-dimethylhexane (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling or refluxing is observed. Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until most of the magnesium is consumed.

-

Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of the electrophile (e.g., acetone, 1.0 eq) in anhydrous ether dropwise. Stir the mixture at room temperature for 1-2 hours.

-

Quenching and Work-up: Carefully pour the reaction mixture over ice and quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography or distillation.

Applications in Research and Drug Development

While specific applications of 1-Bromo-5,5-dimethylhexane in marketed drugs are not widely documented, its utility lies in its role as a versatile building block. Organobromine compounds are integral to the synthesis of many pharmaceutical intermediates.[4][18] The 5,5-dimethylhexyl (neohexyl) moiety can be incorporated into larger molecules to increase their lipophilicity, which can be crucial for modulating pharmacokinetic properties like absorption and distribution.

The ability to form a Grignard reagent makes this compound particularly useful for constructing complex carbon skeletons, a common requirement in the synthesis of novel therapeutic agents.[19][20] The neohexyl group can serve as a sterically bulky, non-polar fragment in structure-activity relationship (SAR) studies to probe the binding pockets of biological targets.

Safety and Handling

1-Bromo-5,5-dimethylhexane is classified as a flammable liquid and vapor.[1] It is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

References

- 1. 1-Bromo-5,5-dimethylhexane | C8H17Br | CID 23457840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-bromo-5,5-dimethylhexane | 15898-91-6 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. N-Hexyl Bromide : Tethys Chemical [tethyschemical.com]

- 5. lookchem.com [lookchem.com]

- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 7. par.nsf.gov [par.nsf.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Sciencemadness Discussion Board - Synthesis of n-alkyl bromides from corresponding alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Video: Alkyl Halides [jove.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. adichemistry.com [adichemistry.com]

- 17. community.wvu.edu [community.wvu.edu]

- 18. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 19. benchchem.com [benchchem.com]

- 20. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-5,5-dimethylhexane

CAS Number: 15898-91-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-5,5-dimethylhexane, a key building block in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, synthesis methodologies, and its applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

1-Bromo-5,5-dimethylhexane is a halogenated alkane with the molecular formula C8H17Br.[1][2] Its structure features a hexyl chain with two methyl groups at the C5 position and a bromine atom at the C1 position. This structure makes it a valuable reagent for introducing the 5,5-dimethylhexyl moiety into various molecular scaffolds.

Table 1: Physicochemical Properties of 1-Bromo-5,5-dimethylhexane

| Property | Value | Reference |

| CAS Number | 15898-91-6 | [1][2] |

| Molecular Formula | C8H17Br | [1][2] |

| Molecular Weight | 193.12 g/mol | [1] |

| IUPAC Name | 1-bromo-5,5-dimethylhexane | [1] |

| Boiling Point | 79-80 °C at 15 mmHg | |

| Density | 1.103 g/cm³ | |

| Solubility | Insoluble in water; Soluble in common organic solvents. |

Table 2: Spectroscopic Data of 1-Bromo-5,5-dimethylhexane

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 3.40 (t, J=6.9 Hz, 2H), 1.85 (m, 2H), 1.41 (m, 2H), 1.17 (m, 2H), 0.86 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ 39.5, 38.6, 33.8, 32.6, 29.0, 22.4 |

Safety and Handling

1-Bromo-5,5-dimethylhexane is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[1] Therefore, appropriate safety precautions must be taken during its handling and storage.

Table 3: Hazard Identification and Safety Precautions

| Hazard | GHS Classification | Precautionary Measures |

| Flammability | Flammable Liquid 3 (H226) | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. |

| Skin Irritation | Skin Irritant 2 (H315) | Wear protective gloves and clothing. Wash skin thoroughly after handling. |

| Eye Irritation | Eye Damage/Irritation 1 (H318) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |

Always handle 1-Bromo-5,5-dimethylhexane in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis and Experimental Protocols

The most common method for the synthesis of 1-Bromo-5,5-dimethylhexane is through the bromination of the corresponding alcohol, 5,5-dimethylhexan-1-ol (B3050655).

Experimental Protocol: Synthesis of 1-Bromo-5,5-dimethylhexane from 5,5-dimethylhexan-1-ol

This protocol describes the conversion of 5,5-dimethylhexan-1-ol to 1-Bromo-5,5-dimethylhexane using phosphorus tribromide (PBr₃).

Materials:

-

5,5-dimethylhexan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5-dimethylhexan-1-ol (1.0 eq) in anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-Bromo-5,5-dimethylhexane by vacuum distillation.

Applications in Research and Drug Development

1-Bromo-5,5-dimethylhexane is a versatile reagent in organic synthesis, primarily utilized for the introduction of the lipophilic 5,5-dimethylhexyl group. This moiety can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

1. Grignard Reagent Formation and Subsequent Reactions

1-Bromo-5,5-dimethylhexane readily forms the corresponding Grignard reagent, (5,5-dimethylhexyl)magnesium bromide, upon reaction with magnesium metal. This organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Experimental Protocol: Formation of (5,5-dimethylhexyl)magnesium bromide

Materials:

-

1-Bromo-5,5-dimethylhexane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine (crystal, as an initiator)

Procedure:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Add a solution of 1-Bromo-5,5-dimethylhexane in anhydrous ether or THF dropwise to the magnesium turnings.

-

The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the formation of the Grignard reagent.

-

The resulting Grignard reagent can be used in situ for subsequent reactions.

2. Nucleophilic Substitution Reactions

The bromine atom in 1-Bromo-5,5-dimethylhexane is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the terminal position of the alkyl chain.

Experimental Protocol: General Nucleophilic Substitution

Materials:

-

1-Bromo-5,5-dimethylhexane

-

Nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide)

-

Aprotic polar solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve 1-Bromo-5,5-dimethylhexane and the nucleophile in an appropriate aprotic polar solvent.

-

Heat the reaction mixture to a suitable temperature to facilitate the substitution reaction.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the substituted product.

Conclusion

1-Bromo-5,5-dimethylhexane is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its well-defined chemical properties and reactivity allow for its use in a variety of synthetic transformations to create complex molecules with potential therapeutic applications. Adherence to proper safety and handling procedures is essential when working with this compound. The experimental protocols provided in this guide offer a starting point for its synthesis and application in the laboratory.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-5,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physical and Chemical Properties

1-Bromo-5,5-dimethylhexane is recognized as a liquid at standard temperature and pressure.[1] Its molecular structure, featuring a terminal bromine atom and a bulky t-butyl group at the 5-position, influences its intermolecular forces and, consequently, its physical behavior. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-5,5-dimethylhexane | [1][2] |

| Synonyms | 5,5-DIMETHYL-1-BROMOHEXANE, 6-bromo-2,2-dimethylhexane | [3] |

| CAS Number | 15898-91-6 | [3][4] |

| Molecular Formula | C₈H₁₇Br | [2][3][4] |

| Molecular Weight | 193.12 g/mol | [2][3] |

| Appearance | Liquid | [1] |

| Octanol/Water Partition Coefficient (LogP) | 3.59770 | [4] |

Note: Experimental values for Density, Boiling Point, Melting Point, and Refractive Index are not prominently reported in standard chemical databases. The protocols for their determination are provided in Section 2.

Experimental Protocols for Property Determination

The following sections detail the standard laboratory procedures for measuring the primary physical properties of a liquid organic compound such as 1-Bromo-5,5-dimethylhexane.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for its determination involves the use of a pycnometer or, more simply, a graduated cylinder and an analytical balance.

Methodology:

-

Mass of Empty Container: Accurately measure the mass of a clean, dry graduated cylinder or volumetric flask on an analytical balance.

-

Addition of Sample: Carefully add a known volume (e.g., 5 or 10 mL) of 1-Bromo-5,5-dimethylhexane to the graduated cylinder. Ensure the bottom of the meniscus aligns with the volume marking.

-

Mass of Container and Sample: Measure the combined mass of the graduated cylinder and the liquid sample.

-

Calculation: The density (ρ) is calculated by subtracting the mass of the empty cylinder from the combined mass to find the mass of the liquid, and then dividing this mass by the measured volume:

-

ρ = (Mass of liquid) / (Volume of liquid)

-

-

Temperature Control: Record the ambient temperature, as density is temperature-dependent. For high precision, conduct the measurement in a temperature-controlled water bath. Repeat the measurement at least three times to ensure reproducibility.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample volumes, the micro boiling point or Thiele tube method is highly effective.

Methodology:

-

Sample Preparation: Place a small amount (0.5-1 mL) of 1-Bromo-5,5-dimethylhexane into a small test tube.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil or another suitable heating bath fluid. Heat the side arm of the Thiele tube gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the bubble stream just ceases, and the liquid begins to enter the capillary tube upon cooling.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it deviates from standard pressure (760 mmHg), a correction may be necessary.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used to identify and assess the purity of liquid samples. An Abbe refractometer is the standard instrument for this measurement.

Methodology:

-

Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of 1-Bromo-5,5-dimethylhexane onto the clean, dry prism of the refractometer and close the prism assembly.

-

Measurement: Turn on the light source and adjust the instrument until the boundary between the light and dark fields is sharp and centered on the crosshairs of the eyepiece.

-

Reading the Value: Read the refractive index value from the instrument's scale. Most refractometers provide a reading to four decimal places.

-

Temperature Correction: Note the temperature displayed on the refractometer's thermometer. Refractive index is temperature-dependent and is typically reported at 20°C (n D²⁰). If the measurement temperature differs, a correction factor (typically ~0.00045 per °C) can be applied.

Visualization of Workflows and Relationships

The following diagrams, generated using DOT language, illustrate the logical workflow for physical property determination and the conceptual relationship between the molecular structure of 1-Bromo-5,5-dimethylhexane and its properties.

References

An In-depth Technical Guide to 1-Bromo-5,5-dimethylhexane

This technical guide provides a comprehensive overview of 1-Bromo-5,5-dimethylhexane, including its chemical identity, physical properties, synthesis, and spectroscopic information. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

The nomenclature and structural representation of 1-Bromo-5,5-dimethylhexane are fundamental to its identification and study.

IUPAC Name: 1-bromo-5,5-dimethylhexane[1][2][3]

Chemical Formula: C₈H₁₇Br[2][3][4]

Structure:

The structure of 1-Bromo-5,5-dimethylhexane consists of a hexane (B92381) backbone with a bromine atom attached to the first carbon (C1) and two methyl groups attached to the fifth carbon (C5).

Physical and Chemical Properties

Quantitative data for 1-Bromo-5,5-dimethylhexane is not widely available in the public domain. The following table summarizes the available computed data and includes data from a structurally similar compound for comparative purposes.

| Property | Value | Source/Notes |

| Molecular Weight | 193.13 g/mol | [1][2] |

| Monoisotopic Mass | 192.05136 Da | [3] |

| Boiling Point | No experimental data available. | |

| Est. 180-190 °C | Based on structurally similar alkyl halides. | |

| Melting Point | No experimental data available. | |

| Density | No experimental data available. | |

| Appearance | Liquid | [2] |

| Storage Temperature | 4 °C | [2] |

Synthesis of 1-Bromo-5,5-dimethylhexane

The most common and direct method for the synthesis of 1-Bromo-5,5-dimethylhexane is through the bromination of its corresponding alcohol, 5,5-dimethylhexan-1-ol (B3050655).

General Experimental Protocol: Bromination of 5,5-dimethylhexan-1-ol

This protocol describes a general method for the synthesis of 1-Bromo-5,5-dimethylhexane from 5,5-dimethylhexan-1-ol using phosphorus tribromide (PBr₃).

Materials:

-

5,5-dimethylhexan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 5,5-dimethylhexan-1-ol (1.0 equivalent) in an anhydrous solvent such as diethyl ether or dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.33-0.40 equivalents) to the stirred solution of the alcohol via the dropping funnel. The addition should be carried out at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The reaction can be gently heated to reflux to increase the rate of conversion.

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 1-Bromo-5,5-dimethylhexane can be purified by fractional distillation under reduced pressure.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of 1-Bromo-5,5-dimethylhexane from its alcohol precursor.

Caption: Synthesis of 1-Bromo-5,5-dimethylhexane from 5,5-dimethylhexan-1-ol.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons on the carbon adjacent to the bromine (C1) would appear as a triplet at approximately 3.4 ppm. The nine protons of the three methyl groups on the tertiary carbon (C5) would appear as a singlet at around 0.9 ppm. The remaining methylene (B1212753) protons would appear as multiplets in the region of 1.2-1.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbon attached to the bromine (C1) in the range of 30-40 ppm. The quaternary carbon (C5) would appear around 30-35 ppm, and the methyl carbons attached to it would be in the 25-30 ppm range. The other methylene carbons would have signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Bromo-5,5-dimethylhexane would be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C-H bending (methyl and methylene): 1350-1470 cm⁻¹

-

C-Br stretching: 500-600 cm⁻¹ (in the fingerprint region)

For comparison, the NIST WebBook provides an IR spectrum for the related compound 1-Bromo-5-methylhexane.[5]

Mass Spectrometry (MS)

In the mass spectrum of 1-Bromo-5,5-dimethylhexane, the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of a bromine radical and cleavage of the alkyl chain. A prominent peak would be expected at m/z 57, corresponding to the stable tert-butyl cation.

References

Synthesis of 1-Bromo-5,5-dimethylhexane from 5,5-dimethylhexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-bromo-5,5-dimethylhexane from its precursor, 5,5-dimethylhexan-1-ol (B3050655). The primary and most effective method detailed herein involves the use of phosphorus tribromide (PBr₃), a widely used and efficient reagent for the conversion of primary alcohols to their corresponding alkyl bromides. This document outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and the necessary visualizations to facilitate understanding and replication of the synthesis.

Introduction

The conversion of alcohols to alkyl halides is a fundamental and crucial transformation in organic synthesis. 1-Bromo-5,5-dimethylhexane is a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceutical compounds and fine chemicals. Its neopentyl-like structure and terminal bromide functionality allow for a variety of subsequent reactions, including nucleophilic substitutions and the formation of Grignard reagents for carbon-carbon bond formation. The synthesis from 5,5-dimethylhexan-1-ol via phosphorus tribromide is a direct, reliable, and high-yielding route to this important building block.

Reaction Mechanism and Stoichiometry

The reaction of 5,5-dimethylhexan-1-ol, a primary alcohol, with phosphorus tribromide proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. This process involves the initial activation of the hydroxyl group by phosphorus tribromide, which converts it into an excellent leaving group. A bromide ion, acting as a nucleophile, then attacks the primary carbon atom, displacing the activated hydroxyl group and forming the C-Br bond. A key advantage of using PBr₃ is that it avoids the formation of carbocations, thus preventing potential rearrangements that can occur with other brominating agents like hydrobromic acid (HBr).[1][2]

The stoichiometry of the reaction requires at least one-third of a molar equivalent of phosphorus tribromide for each equivalent of the alcohol, as one molecule of PBr₃ can react with three molecules of the alcohol.[1] In practice, a slight excess of PBr₃ is often used to ensure complete conversion of the starting material.[1]

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale synthesis of 1-bromo-5,5-dimethylhexane using phosphorus tribromide. The protocol is adapted from established procedures for the bromination of primary and secondary alcohols.[3][4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 5,5-dimethylhexan-1-ol | 130.23 | 0.829 | ≥98% |

| Phosphorus tribromide (PBr₃) | 270.69 | 2.852 | ≥99% |

| Dichloromethane (B109758) (CH₂Cl₂) | 84.93 | 1.326 | Anhydrous, ≥99.8% |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Aqueous Solution |

| Saturated Sodium Chloride (Brine) | 58.44 | - | Aqueous Solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Granular |

| Silica (B1680970) Gel | - | - | 230-400 mesh |

| Hexane | 86.18 | 0.659 | ACS Grade |

| Ethyl Acetate | 88.11 | 0.902 | ACS Grade |

Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 5,5-dimethylhexan-1-ol and anhydrous dichloromethane under a nitrogen atmosphere. The flask is then cooled to 0 °C in an ice bath.

-

Addition of Phosphorus Tribromide: Phosphorus tribromide, dissolved in anhydrous dichloromethane, is added dropwise to the stirred solution of the alcohol via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained at or below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3][4]

-

Work-up: The reaction mixture is carefully poured onto crushed ice or into ice-cold water to quench any unreacted PBr₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.[3][5]

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[3]

-

Purification: The crude 1-bromo-5,5-dimethylhexane is purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel to yield the final product as a colorless liquid.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for a representative synthesis of 1-bromo-5,5-dimethylhexane, based on analogous literature procedures.[3][5]

| Parameter | Value |

| Reactants | |

| 5,5-dimethylhexan-1-ol | 1.0 eq |

| Phosphorus tribromide (PBr₃) | 0.4 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-5 hours |

| Work-up and Purification | |

| Quenching Agent | Ice-cold water |

| Neutralizing Agent | Saturated NaHCO₃ solution |

| Drying Agent | Anhydrous Na₂SO₄ |

| Purification Method | Fractional Distillation or Column Chromatography |

| Expected Outcome | |

| Theoretical Yield | Based on 1.0 eq of alcohol |

| Reported Yield Range for Analogous Reactions | 60-80% [3][5] |

Visualizations

Reaction Pathway

The following diagram illustrates the Sₙ2 reaction pathway for the synthesis of 1-bromo-5,5-dimethylhexane from 5,5-dimethylhexan-1-ol using phosphorus tribromide.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the synthesis and purification of 1-bromo-5,5-dimethylhexane.

Conclusion

The synthesis of 1-bromo-5,5-dimethylhexane from 5,5-dimethylhexan-1-ol using phosphorus tribromide is a robust and efficient method suitable for laboratory and potentially scalable applications. The Sₙ2 mechanism ensures a clean conversion without skeletal rearrangements, leading to a high-purity product. The detailed protocol and workflow provided in this guide, supported by established chemical principles, offer a clear and reproducible pathway for the synthesis of this important chemical intermediate. Adherence to anhydrous conditions and careful temperature control are critical for achieving optimal yields and purity.

References

- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. TCI Practical Example: Bromination Using Phosphorus Tribromide | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

The Enigmatic Reactivity of Neopentyl-like Primary Alkyl Bromides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary alkyl bromides bearing a neopentyl-like framework, characterized by a quaternary carbon atom at the β-position, exhibit unique and often counterintuitive reactivity profiles. This technical guide provides an in-depth exploration of the factors governing the substitution and elimination reactions of these sterically encumbered molecules. We will delve into the kinetic and mechanistic nuances of SN1, SN2, E1, and E2 pathways, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in chemical research and drug development.

Introduction: The Challenge of Steric Hindrance

Primary alkyl halides are typically prime candidates for bimolecular nucleophilic substitution (SN2) reactions. However, the presence of a bulky tert-butyl group on the carbon adjacent to the reaction center in neopentyl-like structures dramatically alters this reactivity.[1][2][3] This steric shielding effectively blocks the requisite backside attack of a nucleophile, rendering the SN2 pathway exceptionally slow.[1][4][5] Consequently, unimolecular pathways (SN1 and E1) and, to a lesser extent, bimolecular elimination (E2) become significant, often leading to rearranged products.[6][7] Understanding the delicate balance between these competing reaction pathways is crucial for predicting and controlling the outcomes of reactions involving these challenging substrates.

Reaction Kinetics: A Quantitative Perspective

The reactivity of neopentyl bromide and its analogs is best understood through a quantitative analysis of their reaction rates. The steric hindrance imposed by the β-tert-butyl group leads to a drastic reduction in the rate of SN2 reactions.

Table 1: Relative SN2 Reaction Rates of Alkyl Bromides

| Alkyl Bromide | Relative Rate (vs. Ethyl Bromide) | Reference |

| Methyl Bromide | 30 | [8] |

| Ethyl Bromide | 1 | [8] |

| Propyl Bromide | 0.4 | [4] |

| Isobutyl Bromide | 0.03 | [8] |

| Neopentyl Bromide | ~1 x 10-5 | [1][4] |

The bimolecular solvolysis of neopentyl bromide has been reported to be as much as 3 million times slower than that of methyl bromide.[9][10] Computational studies have calculated the free energy of activation (ΔΔG‡) for the SN2 reaction of neopentyl bromide to be significantly higher than that of methyl bromide, corroborating the experimental observations.[9][11]

Table 2: Calculated Free Energy of Activation for SN2 Reactions in Methanol

| Alkyl Bromide | Calculated ΔG‡ (kcal/mol) | Reference |

| Methyl Bromide | 20.8 | [9][11] |

| Neopentyl Bromide | 30.2 | [9][11] |

Under conditions that favor unimolecular reactions (SN1/E1), such as in polar protic solvents with weak nucleophiles, neopentyl bromide reacts, albeit slowly, to form rearranged products. The initial formation of a highly unstable primary carbocation is the rate-determining step.[5][6] This carbocation rapidly undergoes a 1,2-methyl shift to form a more stable tertiary carbocation.[6][12]

Table 3: Rate Constants for the Reaction of Neopentyl Derivatives with Sodium Azide in DMSO at 100 °C

| Neopentyl Derivative | Rate Constant (k) [M-1s-1] | Reference |

| Neopentyl Iodide | 1.2 x 10-4 | [13] |

| Neopentyl Bromide | 4.5 x 10-6 | [13] |

| Neopentyl Chloride | 1.1 x 10-7 | [13] |

| Neopentyl p-Toluenesulfonate | 1.6 x 10-6 | [13] |

Reaction Mechanisms and Pathways

The reactivity of neopentyl-like primary alkyl bromides is a classic example of the competition between SN2, SN1, E1, and E2 pathways.

The Impeded SN2 Pathway

The SN2 reaction involves a backside attack by the nucleophile on the carbon bearing the leaving group. In neopentyl bromide, the bulky tert-butyl group on the β-carbon sterically hinders this approach, leading to a very high activation energy and an extremely slow reaction rate.[1][5][14]

Caption: The sterically hindered SN2 pathway for neopentyl bromide.

The SN1 Pathway with Neopentyl Rearrangement

Under solvolytic conditions (e.g., in water or ethanol), neopentyl bromide can undergo an SN1 reaction.[15] The reaction proceeds through the formation of an unstable primary carbocation, which immediately rearranges via a 1,2-methyl shift to a more stable tertiary carbocation.[6][12] The tertiary carbocation is then trapped by the solvent (nucleophile) to give the rearranged substitution product.[10]

Caption: The SN1 reaction of neopentyl bromide with rearrangement.

Competing Elimination Pathways: E1 and E2

Elimination reactions can also occur. The E2 mechanism is generally disfavored for neopentyl bromide because there are no β-hydrogens on the quaternary carbon, and abstraction from the methyl groups is sterically hindered and leads to a less stable alkene.[16][17]

The E1 mechanism, however, can compete with the SN1 pathway, particularly at higher temperatures.[18] It proceeds through the same rearranged tertiary carbocation intermediate. Deprotonation from an adjacent carbon then leads to the formation of one or more alkene products.[18]

Caption: The E1 elimination pathway following carbocation rearrangement.

Experimental Protocols

Synthesis of 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide)

A common method for the synthesis of neopentyl bromide involves the reaction of neopentyl alcohol with a brominating agent.

Materials:

-

Neopentyl alcohol (2,2-dimethyl-1-propanol)

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard distillation apparatus

Procedure (using PBr₃):

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve neopentyl alcohol in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide dropwise with constant stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and carefully pour it over ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude neopentyl bromide by fractional distillation.

Kinetic Study of the Solvolysis of Neopentyl Bromide

The rate of solvolysis can be monitored by measuring the rate of production of HBr using a pH indicator or a pH meter. This protocol is adapted from the study of tert-butyl chloride solvolysis.[19]

Materials:

-

Neopentyl bromide

-

Aqueous ethanol (B145695) (e.g., 80:20 ethanol:water)

-

Sodium hydroxide (B78521) solution (standardized, e.g., 0.01 M)

-

Bromothymol blue indicator

-

Constant temperature water bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a solution of neopentyl bromide in the aqueous ethanol solvent.

-

In a flask, place a known volume of the aqueous ethanol solvent and a few drops of bromothymol blue indicator.

-

Add a small, precise volume of the standardized NaOH solution to the flask. The solution should be blue.

-

Place the flask in the constant temperature water bath and allow it to equilibrate.

-

Initiate the reaction by adding a known volume of the neopentyl bromide solution to the flask and start a timer.

-

Record the time it takes for the solution to turn from blue to yellow, indicating that the added base has been neutralized by the HBr produced.

-

Immediately add another precise volume of the NaOH solution and record the time for the color change.

-

Repeat this process for several intervals to obtain a series of time points.

-

The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., for a first-order reaction, ln[RBr] vs. time).

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

-

After the reaction is complete (or at various time points), quench the reaction by adding cold water and extracting the organic products with a suitable solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous magnesium sulfate.

-

Analyze the organic extract by GC-MS to identify and quantify the substitution and elimination products.

-

Compare the retention times and mass spectra of the products with those of authentic samples of expected products (e.g., neopentyl alcohol, 2-methyl-2-butanol, 2-methyl-2-butene).

Conclusion

The reactivity of primary alkyl bromides with a neopentyl-like structure is a fascinating case study in the interplay of steric and electronic effects in organic chemistry. While seemingly simple primary halides, their behavior is dominated by the profound steric hindrance of the β-tert-butyl group, which effectively shuts down the SN2 pathway. Unimolecular reactions, though slow, become the predominant pathways, leading to rearranged substitution and elimination products via a tertiary carbocation intermediate. For researchers and drug development professionals, a thorough understanding of these competing reaction mechanisms is essential for the rational design of synthetic routes and for predicting the stability and reactivity of molecules containing this structural motif. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and application in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. quora.com [quora.com]

- 3. iiste.org [iiste.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. gauthmath.com [gauthmath.com]

- 6. Rearrangement [www2.chemistry.msu.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rzepa.net [rzepa.net]

- 10. youtube.com [youtube.com]

- 11. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. Solved 3. Neopentyl bromide undergoes solvolysis in water | Chegg.com [chegg.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. Solved 1. Give reasons and explain why: a) Neopentyl bromide | Chegg.com [chegg.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. amherst.edu [amherst.edu]

An In-depth Technical Guide to the Solubility of 1-Bromo-5,5-dimethylhexane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-5,5-dimethylhexane in various organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on qualitative solubility, predicted solubility trends based on physicochemical properties, and detailed experimental protocols for precise quantitative determination.

Core Concepts: Understanding the Solubility of 1-Bromo-5,5-dimethylhexane

1-Bromo-5,5-dimethylhexane is a halogenated hydrocarbon with a molecular formula of C8H17Br. Its structure consists of a six-carbon hexane (B92381) chain with a bromine atom at the 1-position and two methyl groups at the 5-position. This structure, featuring a polar carbon-bromine (C-Br) bond and a significant nonpolar alkyl component, is the primary determinant of its solubility characteristics.

The guiding principle for predicting the solubility of 1-Bromo-5,5-dimethylhexane is "like dissolves like." The large, nonpolar alkyl portion of the molecule gives rise to London dispersion forces, which are the dominant intermolecular interactions. Consequently, it is expected to be readily soluble in nonpolar and weakly polar aprotic solvents that also exhibit London dispersion forces as their primary intermolecular attraction. While the C-Br bond introduces a dipole moment, the overall nonpolar character of this relatively large molecule dictates its solubility profile.

Conversely, 1-Bromo-5,5-dimethylhexane is expected to have very low solubility in highly polar protic solvents like water. The strong hydrogen bonding network present in water is energetically more favorable than the weaker dipole-dipole and dispersion forces that would form between water and 1-Bromo-5,5-dimethylhexane.

Solubility Data

| Solvent | Chemical Formula | Solvent Type | Expected Solubility | Rationale |

| Hexane | C6H14 | Nonpolar | Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. |

| Toluene | C7H8 | Nonpolar Aromatic | Miscible | Similar nonpolar characteristics and favorable van der Waals interactions. |

| Diethyl Ether | (C2H5)2O | Weakly Polar Aprotic | Miscible | The ether's low polarity and alkyl groups can effectively solvate the nonpolar chain of 1-Bromo-5,5-dimethylhexane. |

| Chloroform | CHCl3 | Polar Aprotic | Miscible | Similarities in polarity and the presence of a halogen atom promote miscibility. |

| Acetone | (CH3)2CO | Polar Aprotic | Soluble / Miscible | The carbonyl group introduces polarity, but the alkyl groups allow for good interaction with the nonpolar part of 1-Bromo-5,5-dimethylhexane. |

| Ethanol (B145695) | C2H5OH | Polar Protic | Soluble | While ethanol is polar and capable of hydrogen bonding, its ethyl group can interact with the alkyl chain of 1-Bromo-5,5-dimethylhexane. |

| Methanol (B129727) | CH3OH | Polar Protic | Moderately Soluble | The shorter alkyl chain of methanol compared to ethanol makes it more polar, likely resulting in lower solubility. |

| Dimethyl Sulfoxide (B87167) (DMSO) | (CH3)2SO | Polar Aprotic | Sparingly Soluble / Insoluble | DMSO is a highly polar aprotic solvent, and the significant difference in polarity is expected to limit solubility.[1][2][3] |

| Water | H2O | Polar Protic | Insoluble | The highly polar nature and strong hydrogen bonding of water make it a poor solvent for the nonpolar 1-Bromo-5,5-dimethylhexane. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate quantitative solubility data for 1-Bromo-5,5-dimethylhexane in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the quantitative solubility of 1-Bromo-5,5-dimethylhexane in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

1-Bromo-5,5-dimethylhexane (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Sealed vials or flasks

-

Syringes and syringe filters (chemically compatible with the solvent and solute)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-Bromo-5,5-dimethylhexane to a vial containing a known volume or mass of the chosen organic solvent. The presence of a visible excess of the solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent any loss of solvent due to evaporation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to rest in the temperature-controlled bath for several hours to permit the undissolved 1-Bromo-5,5-dimethylhexane to settle.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any microscopic undissolved droplets.

-

Accurately dilute the filtered sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a calibrated Gas Chromatograph (or other suitable analytical instrument) to determine the concentration of 1-Bromo-5,5-dimethylhexane.

-

Prepare a calibration curve using standard solutions of 1-Bromo-5,5-dimethylhexane of known concentrations in the same solvent.

-

-

Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of 1-Bromo-5,5-dimethylhexane in the original saturated solution. This value represents the solubility at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of 1-Bromo-5,5-dimethylhexane in an organic solvent.

Caption: A logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Health and Safety of 1-Bromo-5,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 1-Bromo-5,5-dimethylhexane (CAS No. 15898-91-6). Due to the limited specific experimental data for this compound, this document also includes information on structurally similar primary bromoalkanes to provide a broader context for its potential hazards and handling requirements.

Chemical and Physical Properties

| Property | Value (Computed) | Data Source |

| Molecular Formula | C8H17Br | [PubChem] |

| Molecular Weight | 193.12 g/mol | [PubChem] |

| IUPAC Name | 1-bromo-5,5-dimethylhexane | [PubChem] |

| CAS Number | 15898-91-6 | [PubChem] |

| XLogP3-AA | 4 | [PubChem] |

| Topological Polar Surface Area | 0 Ų | [PubChem] |

| Hydrogen Bond Donor Count | 0 | [PubChem] |

| Hydrogen Bond Acceptor Count | 0 | [PubChem] |

| Rotatable Bond Count | 4 | [PubChem] |

Hazard Identification and Classification

1-Bromo-5,5-dimethylhexane is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 3) | Flame | Warning | H226: Flammable liquid and vapor |

| Skin corrosion/irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 1) | Corrosion | Danger | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Exclamation Mark | Warning | H335: May cause respiratory irritation |

Data sourced from PubChem.[1]

Toxicological Information

Specific toxicological studies on 1-Bromo-5,5-dimethylhexane are not available in the public domain. However, as a primary bromoalkane, it belongs to the class of alkyl halides, which are known to have potential toxicological effects. Alkyl halides are recognized as potential genotoxic impurities (PGIs) due to their ability to alkylate DNA bases.[2][3]

General Toxicological Profile of Alkyl Halides:

-

Genotoxicity: Many alkyl halides have shown positive results in mutagenicity assays, such as the Ames test.[3] They can act as alkylating agents, which can lead to DNA damage.[2][4]

-

Carcinogenicity: Some haloalkanes are considered probable human carcinogens.[5]

-

Hepatotoxicity: Certain haloalkanes, like carbon tetrachloride, are well-known hepatotoxins.[5]

-

Neurotoxicity: Exposure to some bromoalkanes has been associated with neurological effects.[6]

A general workflow for assessing the toxicological risk of an alkyl halide is presented below.

Caption: General workflow for toxicological risk assessment of alkyl halides.

Experimental Protocols

Illustrative Synthesis of a Primary Bromoalkane from an Alcohol:

This protocol describes a general method for the synthesis of a primary bromoalkane from the corresponding primary alcohol using phosphorus tribromide.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The apparatus is dried and flushed with an inert gas (e.g., nitrogen or argon).

-

Reagents: The primary alcohol (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and placed in the reaction flask. The flask is cooled in an ice bath.

-

Addition of Brominating Agent: Phosphorus tribromide (PBr₃, ~0.4 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is carefully poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure.

Illustrative Experimental Workflow for Handling and Safety Precautions:

Caption: A generalized workflow for the safe handling of 1-Bromo-5,5-dimethylhexane.

Reactivity and Stability

-

Reactivity with Nucleophiles: As a primary bromoalkane, 1-Bromo-5,5-dimethylhexane is expected to readily undergo bimolecular nucleophilic substitution (Sₙ2) reactions.[2][4] The reactivity is influenced by steric hindrance around the carbon atom bonded to the bromine. The bulky 5,5-dimethyl groups may have a minor retarding effect on the reaction rate compared to unbranched primary bromoalkanes. Common nucleophiles that will react with primary bromoalkanes include hydroxides, alkoxides, cyanides, and ammonia.[7][8]

-

Thermal Decomposition: Specific data on the thermal decomposition of 1-Bromo-5,5-dimethylhexane is unavailable. However, the thermal decomposition of bromoalkanes can proceed via elimination of hydrogen bromide to form alkenes, or through radical chain reactions.[9][10] The decomposition of brominated flame retardants can release toxic substances such as carbon monoxide and hydrogen bromide.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

General Reactivity Pathway for a Primary Bromoalkane:

Caption: Generalized Sₙ2 reaction pathway for a primary bromoalkane.

Fire and Explosion Hazard

-

Flammability: 1-Bromo-5,5-dimethylhexane is a flammable liquid and vapor.

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. It is essential to consult the most current Safety Data Sheet (SDS) for 1-Bromo-5,5-dimethylhexane from the supplier and to follow all institutional and regulatory safety protocols.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. studymind.co.uk [studymind.co.uk]

- 3. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HEALTH EFFECTS - Toxicological Profile for Bromomethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. savemyexams.com [savemyexams.com]

- 9. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. The kinetics of the gas-phase thermal decomposition of bromodifluoromethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. cetjournal.it [cetjournal.it]

1-Bromo-5,5-dimethylhexane molecular weight and formula

This document provides a concise technical overview of 1-Bromo-5,5-dimethylhexane, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular and Physical Properties

1-Bromo-5,5-dimethylhexane is an organic compound classified as a halogenated alkane.[1] Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₇Br | [1][2][3][4] |

| Molecular Weight | 193.13 g/mol | [1] |

| 193.12 g/mol | [2][4] | |

| 193.127 g/mol | [3] | |

| IUPAC Name | 1-bromo-5,5-dimethylhexane | [1][2][5] |

| CAS Number | 15898-91-6 | [1][2][3][4] |

| Canonical SMILES | CC(C)(C)CCCCBr | [2][4] |

| InChI Key | QVJRTJIUPXFNSL-UHFFFAOYSA-N | [2][5] |

Structural and Formulaic Relationship

The following diagram illustrates the logical connection between the compound's name, its structural representation via SMILES, and its molecular formula.

Experimental Protocols and Signaling Pathways

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,5-Dimethylhexylmagnesium Bromide

Introduction

Grignard reagents are powerful nucleophilic organomagnesium halides (R-MgX) that are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of the Grignard reagent 5,5-dimethylhexylmagnesium bromide from its precursor, 1-bromo-5,5-dimethylhexane. The steric hindrance introduced by the neopentyl-like fragment at the 5-position presents unique challenges, including potential difficulties in reaction initiation and a propensity for side reactions. This protocol is optimized to address these challenges and ensure a successful synthesis, making it a valuable resource for researchers, scientists, and professionals in drug development and synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the expected Grignard reagent is provided below. This information is crucial for proper handling, reaction setup, and safety considerations.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Bromo-5,5-dimethylhexane | C₈H₁₇Br | 193.12 | 188-190 | ~1.13 |

| 5,5-Dimethylhexylmagnesium Bromide | C₈H₁₇MgBr | 217.43 | N/A (used in solution) | N/A (solution concentration varies) |

Experimental Protocols

Protocol 1: Synthesis of 5,5-Dimethylhexylmagnesium Bromide

This protocol details the preparation of 5,5-dimethylhexylmagnesium bromide from 1-bromo-5,5-dimethylhexane and magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).

Materials:

-

1-Bromo-5,5-dimethylhexane (1.0 eq.)

-

Magnesium turnings (1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal) or 1,2-Dibromoethane (B42909) (a few drops)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Heating mantle or oil bath

-

Ice-water bath

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube or connected to an inert gas line, a pressure-equalizing dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to rigorously remove any adsorbed moisture. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the reaction flask. Add a single small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask with a heat gun under the inert atmosphere until faint purple vapors of iodine are observed, then allow it to cool.

-

Initiation of Reaction: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-5,5-dimethylhexane (1.0 eq.) in the remaining anhydrous THF. Add a small portion (approximately 5-10%) of the bromide solution from the dropping funnel to the magnesium suspension.

-

Grignard Reagent Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, the formation of a cloudy, grayish solution, and a gentle reflux of the solvent. If the reaction does not start, gentle warming of the flask with a heating mantle or a heat gun may be necessary. Once initiated, the reaction is exothermic.

-

Addition of Alkyl Bromide: Add the remaining 1-bromo-5,5-dimethylhexane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with an ice-water bath.

-

Completion of Reaction: After the addition is complete, stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final solution should be a cloudy, grey to brownish color.

-

Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions.

Experimental Workflow

Caption: Workflow for the synthesis of 5,5-dimethylhexylmagnesium bromide.

Data Presentation

The yield of Grignard reagent synthesis can be influenced by several factors, including the purity of reagents and the meticulous exclusion of water and air. Below is a table summarizing expected yields for the synthesis of Grignard reagents from primary alkyl bromides under optimized conditions.

| Alkyl Halide Type | Reactivity | Typical Yield Range (%) | Notes |

| Primary Alkyl Bromide | High | 85-95% | Generally good yields are obtained with proper technique. Side reactions like Wurtz coupling can occur but are often minimal with slow addition. |

| Secondary Alkyl Bromide | Moderate | 60-85% | More prone to side reactions such as elimination. |

| Tertiary Alkyl Bromide | Low | 10-50% | Difficult to prepare due to significant side reactions (elimination and coupling). |

Signaling Pathways and Logical Relationships

The formation of a Grignard reagent involves a single-electron transfer (SET) mechanism at the surface of the magnesium metal. The following diagram illustrates the key steps in this process and a common side reaction.

Caption: Mechanism of Grignard reagent formation and the Wurtz side reaction.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | - Presence of moisture in glassware or solvent.- Passivated magnesium surface (oxide layer).- Low reactivity of the alkyl halide. | - Ensure all glassware is rigorously flame-dried under an inert atmosphere.- Use freshly opened anhydrous solvent.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.- Gently warm a small spot on the flask with a heat gun. |

| Low yield of Grignard reagent | - Incomplete reaction.- Wurtz coupling side reaction.- Reaction with atmospheric CO₂ or O₂. | - Extend the reflux time after the addition is complete.- Add the alkyl bromide solution slowly to maintain a low concentration.- Ensure a constant positive pressure of inert gas throughout the reaction. |

| Formation of a significant amount of white precipitate | - Reaction with water or oxygen. | - Check for leaks in the apparatus.- Ensure the inert gas supply is dry. |

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a dry, inert atmosphere (Nitrogen or Argon).

-

Anhydrous ethers such as THF are extremely flammable and can form explosive peroxides. Handle with care and away from ignition sources.

-

The reaction to form the Grignard reagent is exothermic and can become vigorous. Have an ice-water bath ready to cool the reaction if necessary.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Application Notes and Protocols for 1-Bromo-5,5-dimethylhexane in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-5,5-dimethylhexane is a primary alkyl halide characterized by a neopentyl-like structure. This structural feature, specifically the presence of a bulky tert-butyl group at the β-position to the bromine atom, imposes significant steric hindrance around the electrophilic carbon. This steric shield profoundly influences its reactivity in nucleophilic substitution reactions, making it an interesting substrate for studying the interplay of steric and electronic effects. These application notes provide a comprehensive overview of the reactivity of 1-bromo-5,5-dimethylhexane and detailed protocols for its use in nucleophilic substitution reactions.

Reactivity in Nucleophilic Substitution Reactions

The reactivity of 1-bromo-5,5-dimethylhexane is dominated by steric hindrance, which severely impedes the typical S(N)2 reaction pathway.[1][2] While it is a primary alkyl halide, its reactivity is drastically lower than that of unhindered primary alkyl halides.[2]

-

S(N)2 Reactions: Direct backside attack by a nucleophile is highly disfavored due to the bulky tert-butyl group.[1] Consequently, S(_N)2 reactions with 1-bromo-5,5-dimethylhexane are exceptionally slow and often require forcing conditions, such as high temperatures and the use of polar aprotic solvents, to proceed at a reasonable rate.[2] For practical purposes, neopentyl halides are often considered inert towards S(_N)2 reactions.[2] Studies have shown that neopentyl bromide reacts approximately 10

times slower than other primary alkyl bromides in S(_N)2 reactions.[2]5 -

S(N)1 Reactions: As a primary alkyl halide, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway also unlikely under normal conditions. However, under forcing conditions with a good leaving group and a non-nucleophilic solvent, an S(_N)1-type mechanism involving a rearranged, more stable carbocation might be possible, though this can lead to a mixture of products.[3]

-

Elimination Reactions: With strong, bulky bases, elimination (E2) reactions can compete with substitution, leading to the formation of 5,5-dimethylhex-1-ene.

Data Presentation: Reactivity of 1-Bromo-5,5-dimethylhexane

| Reaction Type | Nucleophile | Typical Conditions | Expected Reactivity | Potential Products |

| S(_N)2 | Azide (B81097) (N | High temperature (e.g., 100°C), Polar aprotic solvent (e.g., DMSO, DMF) | Very slow, requires forcing conditions | 1-Azido-5,5-dimethylhexane, 5,5-Dimethylhexane-1-carbonitrile, Alkyl 5,5-dimethylhexyl ether |

| S(_N)1 | Weakly nucleophilic solvents (e.g., H(_2)O, ROH) | Forcing conditions, Lewis acid catalysis | Very slow, potential for rearrangement | Mixture of substitution and rearranged products |

| E2 | Strong, bulky bases (e.g., t-BuOK) | Anhydrous, non-polar solvent | Competes with substitution | 5,5-Dimethylhex-1-ene |

Experimental Protocols

Protocol 1: Synthesis of 1-Azido-5,5-dimethylhexane (S(_N)2 Reaction)

This protocol is adapted from procedures for the synthesis of alkyl azides from sterically hindered primary alkyl halides.[2]

Materials:

-

1-Bromo-5,5-dimethylhexane

-

Sodium azide (NaN(_3))

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4))

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-5,5-dimethylhexane (1.0 eq) and anhydrous DMSO.

-

Addition of Nucleophile: To the stirred solution, add sodium azide (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 100°C under a nitrogen atmosphere.

-

Reaction Time: Stir the reaction mixture vigorously at this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-